molecular formula C27H39NO5 B11830132 (R)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide

(R)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide

Cat. No.: B11830132
M. Wt: 457.6 g/mol
InChI Key: PTYQNIXXFCSJDA-VAPDBKPJSA-N
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Description

®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide typically involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route may involve the following steps:

    Formation of the hydroxy-phenylpropan-2-yl intermediate: This step involves the reaction of a suitable phenylpropanol derivative with a hydroxylating agent under controlled conditions.

    Introduction of the methoxypropoxybenzyl group: This step involves the reaction of the hydroxy-phenylpropan-2-yl intermediate with a methoxypropoxybenzyl halide in the presence of a base.

    Formation of the final compound: The final step involves the reaction of the intermediate with a suitable butanamide derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced separation methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, nucleophiles such as amines or thiols, and bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.

Medicine

In medicine, ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Industry

In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and products.

Mechanism of Action

The mechanism of action of ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxybenzyl)-N,3-dimethylbutanamide
  • ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide
  • ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(2-methoxyethoxy)benzyl)-N,3-dimethylbutanamide

Uniqueness

The uniqueness of ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of both hydroxy and methoxy groups, along with the specific stereochemistry, allows for selective interactions with molecular targets and the potential for diverse reactivity.

Biological Activity

(R)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H39NO5
  • Molecular Weight : 457.6 g/mol
  • CAS Number : 324763-38-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

  • Antiproliferative Activity :
    • Several derivatives of the compound have shown significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 1.2 to 5.3 μM against different cancer types, indicating strong cytotoxicity .
    • The structure of the compound suggests that modifications to the phenyl and methoxy groups can enhance its activity against specific cancer cells.
  • Antioxidant Properties :
    • The compound has been evaluated for its antioxidant capacity. In vitro tests indicated that it exhibits antioxidative activity superior to standard antioxidants like BHT (butylated hydroxytoluene) . This property is crucial for protecting cells from oxidative stress-related damage.
  • Antibacterial Activity :
    • The compound has shown selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM . This suggests potential applications in treating bacterial infections.

Understanding the mechanisms through which this compound exerts its biological effects is essential for its therapeutic application:

  • Cell Cycle Inhibition : The antiproliferative effects are likely due to the inhibition of cell cycle progression in cancer cells, leading to apoptosis.
  • Oxidative Stress Modulation : The antioxidant properties may involve scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage.
  • Bacterial Cell Wall Disruption : The antibacterial activity could result from interference with bacterial cell wall synthesis or function.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectIC50/MIC ValuesReferences
AntiproliferativeStrong cytotoxicity in cancer cells1.2 - 5.3 μM
AntioxidantSuperior to BHTNot specified
AntibacterialActive against E. faecalisMIC = 8 μM

Case Study Example

In a study evaluating various methoxy-substituted compounds, one derivative demonstrated selective toxicity towards MCF-7 breast cancer cells with an IC50 of 3.1 μM, suggesting that structural modifications can significantly influence biological activity .

Properties

Molecular Formula

C27H39NO5

Molecular Weight

457.6 g/mol

IUPAC Name

(2R)-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C27H39NO5/c1-19(2)23(27(30)28(4)20(3)26(29)22-11-8-7-9-12-22)17-21-13-14-24(32-6)25(18-21)33-16-10-15-31-5/h7-9,11-14,18-20,23,26,29H,10,15-17H2,1-6H3/t20-,23+,26+/m0/s1

InChI Key

PTYQNIXXFCSJDA-VAPDBKPJSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)N(C)C(C)C(C2=CC=CC=C2)O

Origin of Product

United States

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